molecular formula C17H25ClN2O2 B4893153 N,N'-[(4-chlorophenyl)methanediyl]dipentanamide

N,N'-[(4-chlorophenyl)methanediyl]dipentanamide

Cat. No.: B4893153
M. Wt: 324.8 g/mol
InChI Key: OBANDXYNIBDNJQ-UHFFFAOYSA-N
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Description

N,N’-[(4-chlorophenyl)methanediyl]dipentanamide is an organic compound with the molecular formula C17H25ClN2O2. This compound is characterized by the presence of a chlorophenyl group attached to a methanediyl bridge, which is further connected to two pentanamide groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-chlorophenyl)methanediyl]dipentanamide typically involves the reaction of 4-chlorobenzaldehyde with pentanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-chlorobenzaldehyde is reacted with pentanamide in the presence of a base such as sodium hydroxide.

    Step 2: The reaction mixture is heated to a temperature of around 80-100°C for several hours.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-[(4-chlorophenyl)methanediyl]dipentanamide involves large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. The industrial process also includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-chlorophenyl)methanediyl]dipentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N,N’-[(4-chlorophenyl)methanediyl]dipentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-[(4-chlorophenyl)methanediyl]dipentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)methanesulfonamide
  • N-(4-chlorophenyl)formamide
  • N-(4-chlorophenyl)methanamine

Uniqueness

N,N’-[(4-chlorophenyl)methanediyl]dipentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)-(pentanoylamino)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-3-5-7-15(21)19-17(20-16(22)8-6-4-2)13-9-11-14(18)12-10-13/h9-12,17H,3-8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBANDXYNIBDNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC=C(C=C1)Cl)NC(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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